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molecular formula C5H4Cl2N2 B1355017 2,3-Dichloro-5-methylpyrazine CAS No. 32493-78-0

2,3-Dichloro-5-methylpyrazine

Cat. No. B1355017
M. Wt: 163 g/mol
InChI Key: IMCQXCPTQKOHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04410530

Procedure details

16.3 g of 2,3-dichloro-5-methyl-pyrazine and 100 ml of morpholine are warmed to 100° C. for 6 hours. The reaction mixture is then diluted with 200 ml of ether and again extracted by shaking with water. The ether phase is dried over sodium sulphate and evaporated in a waterpump vacuum. The residue is distilled in a waterpump vacuum. 2-Chloro-3-morpholinyl-5-methyl-pyrazine, boiling point 166°-167° C./15 mm Hg, is thus obtained.
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7](Cl)=[N:6][C:5]([CH3:9])=[CH:4][N:3]=1.[NH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1>CCOCC>[Cl:1][C:2]1[C:7]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[N:6][C:5]([CH3:9])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
16.3 g
Type
reactant
Smiles
ClC1=NC=C(N=C1Cl)C
Name
Quantity
100 mL
Type
reactant
Smiles
N1CCOCC1
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
by shaking with water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
again extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether phase is dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in a waterpump vacuum
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled in a waterpump vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(N=C1N1CCOCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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